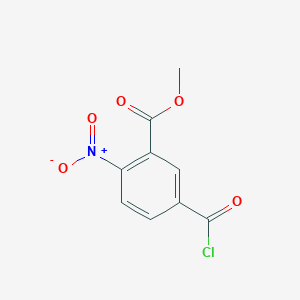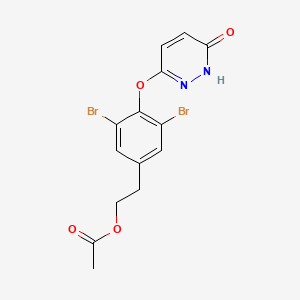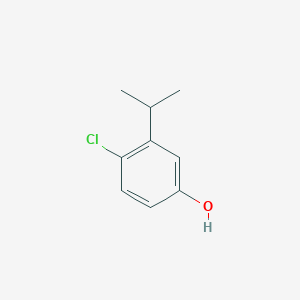
4-Chloro-3-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-isopropylphenol is an organic compound that belongs to the class of chlorophenols. It is characterized by a phenol ring substituted with a chlorine atom at the fourth position and an isopropyl group at the third position. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-isopropylphenol can be synthesized through several methods. One common approach involves the chlorination of 3-isopropylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are often used.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and ferric chloride (FeCl3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Chlorination: Formation of this compound.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
4-Chloro-3-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and disinfection.
Medicine: Investigated for its antiseptic properties and potential use in topical formulations.
Industry: Utilized in the formulation of disinfectants and antiseptics for various applications, including healthcare and sanitation.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropylphenol involves the disruption of microbial cell walls and inhibition of enzyme function. The compound interacts with the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the death of the microorganism. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
p-Chlorocresol (4-chloro-3-methylphenol): Similar structure with a methyl group instead of an isopropyl group.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains two methyl groups in addition to the chlorine atom.
Uniqueness
4-Chloro-3-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of the isopropyl group enhances its hydrophobicity, making it more effective in disrupting microbial cell membranes compared to its methyl-substituted counterparts.
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
4-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 |
InChI Key |
SSIRREBTSKSKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
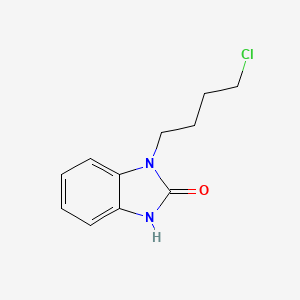

![5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8648889.png)
![2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8648896.png)
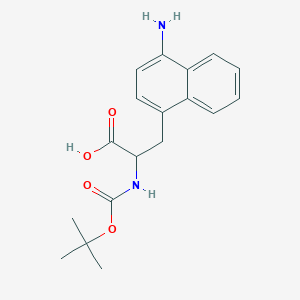
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)
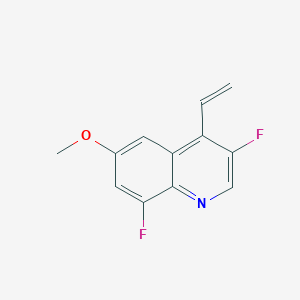
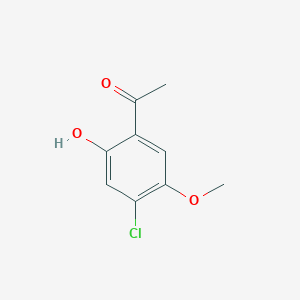
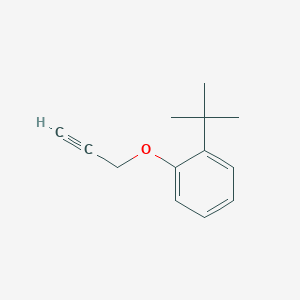
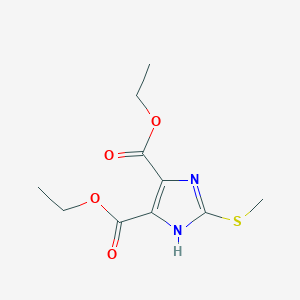
![2-[(2-Cyanoethyl)phenylamino]ethyl ethylcarbamate](/img/structure/B8648949.png)
